molecular formula C30H32O9 B12426643 Lariciresinol ferulate

Lariciresinol ferulate

Cat. No.: B12426643
M. Wt: 536.6 g/mol
InChI Key: NNFCVTSCCNBWCZ-UHFFFAOYSA-N
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Description

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound characterized by its multiple hydroxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the compound to form the prop-2-enoate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include quinones, phenols, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antioxidant properties. The presence of multiple hydroxy groups suggests it may scavenge free radicals, thereby protecting cells from oxidative damage.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to its efficacy in treating conditions related to oxidative stress, such as neurodegenerative diseases.

Industry

Industrially, the compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.

Mechanism of Action

The mechanism by which [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exerts its effects involves its interaction with free radicals. The hydroxy groups donate electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-hydroxy-3-methoxyphenyl)ethanol]
  • [4-hydroxy-3-methoxybenzaldehyde]
  • [4-hydroxy-3-methoxybenzoic acid]

Uniqueness

Compared to similar compounds, [2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate possesses a unique oxolan ring structure that enhances its stability and reactivity. This structural feature allows for a broader range of chemical modifications and applications, making it a more versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3

InChI Key

NNFCVTSCCNBWCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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